molecular formula C6H2D10OS B1148089 4-Mercapto-4-methyl-2-pentanone - d10 CAS No. 309250-80-4

4-Mercapto-4-methyl-2-pentanone - d10

Número de catálogo: B1148089
Número CAS: 309250-80-4
Peso molecular: 142.29
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Mercapto-4-methyl-2-pentanone - d10, also known as this compound, is a useful research compound. Its molecular formula is C6H2D10OS and its molecular weight is 142.29. The purity is usually 95% min..
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Aplicaciones Científicas De Investigación

Food Chemistry

4-Mercapto-4-methyl-2-pentanone - d10 is primarily recognized for its role as an odor-active compound in the flavor profile of various foods and beverages. It is particularly noted for:

  • Wine Aroma : This compound contributes significantly to the aroma of white wines, playing a crucial role in the sensory evaluation of wine quality. Its presence is linked to the "grapefruit" and "sulfury" aroma categories, which are essential for wine characterization .
Application AreaDescription
Wine IndustryContributes to the aroma profile of white wines, enhancing sensory characteristics.
Tea ProductionIdentified as a key odorant in Japanese green tea (sen-cha), influencing consumer preference and product quality .

Analytical Chemistry

In analytical applications, this compound serves as a valuable internal standard for quantifying volatile thiols in complex matrices. Its stable isotopic labeling allows for precise measurement in mass spectrometry:

  • Quantification of Volatile Compounds : By using this deuterated compound as an internal standard, researchers can accurately quantify the levels of other volatile thiols present in samples such as wine and tea .

Microbial Fermentation Studies

Recent research has demonstrated the potential for microbial cell extracts to produce 4-Mercapto-4-methyl-2-pentanone through fermentation processes. This biotechnological approach opens avenues for sustainable flavor production:

  • Bioconversion Research : Studies have shown that specific bacterial and yeast strains can convert cysteine precursors into this aroma compound, highlighting its potential use in flavor enhancement during fermentation processes .

Case Study 1: Wine Aroma Enhancement

In a study examining the impact of various thiols on wine aroma, researchers utilized this compound as an internal standard to assess its concentration relative to other volatile compounds. The findings indicated that higher concentrations of this compound correlated with positive sensory evaluations by trained panels, emphasizing its importance in wine quality assessment .

Case Study 2: Microbial Production

A recent investigation into the microbial synthesis of aroma compounds revealed that strains such as Bacillus subtilis exhibited significant β-lyase activity, facilitating the conversion of cysteine into 4-Mercapto-4-methyl-2-pentanone. This study not only demonstrated the feasibility of biotechnological production but also suggested pathways for optimizing flavor profiles in fermented foods .

Propiedades

Número CAS

309250-80-4

Fórmula molecular

C6H2D10OS

Peso molecular

142.29

Pureza

95% min.

Sinónimos

4-Mercapto-4-methyl-2-pentanone - d10

Origen del producto

United States

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